Cas no 2228911-02-0 (1-(2-Fluoropyridin-3-yl)cyclobutane-1-carbonitrile)

1-(2-Fluoropyridin-3-yl)cyclobutane-1-carbonitrile is a versatile organic compound featuring a fluorinated pyridine ring and a cyclobutane backbone. This compound exhibits high stability and reactivity, making it suitable for various synthetic applications. Its unique structure and functional groups offer excellent opportunities for further chemical transformations, rendering it a valuable building block in organic synthesis.
1-(2-Fluoropyridin-3-yl)cyclobutane-1-carbonitrile structure
2228911-02-0 structure
Product name:1-(2-Fluoropyridin-3-yl)cyclobutane-1-carbonitrile
CAS No:2228911-02-0
MF:C10H9FN2
MW:176.190265417099
CID:5600179
PubChem ID:165641605

1-(2-Fluoropyridin-3-yl)cyclobutane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2228911-02-0
    • EN300-1823527
    • 1-(2-fluoropyridin-3-yl)cyclobutane-1-carbonitrile
    • 1-(2-Fluoropyridin-3-yl)cyclobutane-1-carbonitrile
    • Inchi: 1S/C10H9FN2/c11-9-8(3-1-6-13-9)10(7-12)4-2-5-10/h1,3,6H,2,4-5H2
    • InChI Key: IASWRACNZGJJJS-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=CN=1)C1(C#N)CCC1

Computed Properties

  • Exact Mass: 176.07497646g/mol
  • Monoisotopic Mass: 176.07497646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.7Ų
  • XLogP3: 1.8

1-(2-Fluoropyridin-3-yl)cyclobutane-1-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1823527-0.5g
1-(2-fluoropyridin-3-yl)cyclobutane-1-carbonitrile
2228911-02-0
0.5g
$1180.0 2023-09-19
Enamine
EN300-1823527-0.05g
1-(2-fluoropyridin-3-yl)cyclobutane-1-carbonitrile
2228911-02-0
0.05g
$1032.0 2023-09-19
Enamine
EN300-1823527-1g
1-(2-fluoropyridin-3-yl)cyclobutane-1-carbonitrile
2228911-02-0
1g
$1229.0 2023-09-19
Enamine
EN300-1823527-0.1g
1-(2-fluoropyridin-3-yl)cyclobutane-1-carbonitrile
2228911-02-0
0.1g
$1081.0 2023-09-19
Enamine
EN300-1823527-0.25g
1-(2-fluoropyridin-3-yl)cyclobutane-1-carbonitrile
2228911-02-0
0.25g
$1131.0 2023-09-19
Enamine
EN300-1823527-10.0g
1-(2-fluoropyridin-3-yl)cyclobutane-1-carbonitrile
2228911-02-0
10g
$5283.0 2023-06-02
Enamine
EN300-1823527-1.0g
1-(2-fluoropyridin-3-yl)cyclobutane-1-carbonitrile
2228911-02-0
1g
$1229.0 2023-06-02
Enamine
EN300-1823527-5.0g
1-(2-fluoropyridin-3-yl)cyclobutane-1-carbonitrile
2228911-02-0
5g
$3562.0 2023-06-02
Enamine
EN300-1823527-2.5g
1-(2-fluoropyridin-3-yl)cyclobutane-1-carbonitrile
2228911-02-0
2.5g
$2408.0 2023-09-19
Enamine
EN300-1823527-5g
1-(2-fluoropyridin-3-yl)cyclobutane-1-carbonitrile
2228911-02-0
5g
$3562.0 2023-09-19

1-(2-Fluoropyridin-3-yl)cyclobutane-1-carbonitrile Related Literature

Additional information on 1-(2-Fluoropyridin-3-yl)cyclobutane-1-carbonitrile

Introduction to 1-(2-Fluoropyridin-3-yl)cyclobutane-1-carbonitrile (CAS No. 2228911-02-0)

1-(2-Fluoropyridin-3-yl)cyclobutane-1-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 2228911-02-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules featuring a cyclobutane core conjugated with a fluoropyridine moiety, making it a versatile scaffold for drug discovery and development. The presence of a nitrile group at the cyclobutane ring further enhances its reactivity and potential utility in synthetic chemistry.

The structural motif of 1-(2-Fluoropyridin-3-yl)cyclobutane-1-carbonitrile combines the unique electronic properties of fluorine with the rigid three-membered ring system of cyclobutane. This combination imparts distinct physicochemical characteristics, such as enhanced lipophilicity and metabolic stability, which are critical factors in the design of bioactive molecules. The fluoropyridine segment, in particular, is well-documented for its role in modulating receptor binding affinities and improving pharmacokinetic profiles in drug candidates.

In recent years, there has been a surge in research focused on developing novel scaffolds that can be further modified to target various therapeutic areas. The cyclobutane ring, due to its strained conformation, often serves as an effective scaffold for generating conformationally constrained analogs that can fit into narrow binding pockets of biological targets. The nitrile group, on the other hand, can serve as a versatile handle for further functionalization via nucleophilic addition or transition-metal-catalyzed reactions, enabling the synthesis of complex derivatives.

One of the most compelling aspects of 1-(2-Fluoropyridin-3-yl)cyclobutane-1-carbonitrile is its potential application in the development of small-molecule inhibitors for enzymes and receptors involved in critical biological pathways. For instance, studies have shown that fluorinated pyridine derivatives can exhibit improved binding to protein targets compared to their non-fluorinated counterparts. This is attributed to the ability of fluorine atoms to engage in favorable interactions such as dipole-dipole interactions and halogen bonding, thereby enhancing affinity and selectivity.

The nitrile group in this compound also opens up possibilities for exploring different chemical spaces through modifications like hydrolysis to carboxamides or reduction to amides. These transformations can lead to novel compounds with altered pharmacological properties, making 1-(2-Fluoropyridin-3-yl)cyclobutane-1-carbonitrile a valuable building block for medicinal chemists.

Recent advancements in computational chemistry have further facilitated the exploration of this compound's potential. Molecular modeling studies have been instrumental in predicting how modifications to the fluoropyridine or cyclobutane moieties might influence binding affinity and selectivity. These predictions are often validated through experimental synthesis and biological testing, forming a synergistic approach to drug discovery.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Among these, pyridine derivatives are particularly prominent due to their broad spectrum of biological activities. The incorporation of fluorine into these systems has been shown to enhance metabolic stability and binding interactions, making them attractive candidates for further optimization.

Moreover, the cyclobutane ring introduces rigidity into the molecular structure, which can be beneficial for achieving high target affinity. This rigidity constrains the molecule into specific conformations that may improve interactions with biological targets while minimizing off-target effects. Such structural features are often sought after in lead optimization campaigns.

In conclusion, 1-(2-Fluoropyridin-3-yl)cyclobutane-1-carbonitrile (CAS No. 2228911-02-0) represents a promising candidate for further exploration in drug discovery. Its unique structural features—combining a fluoropyridine moiety with a cyclobutane core and a nitrile group—make it an ideal scaffold for generating novel bioactive molecules. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are likely to play an increasingly important role in developing next-generation pharmaceuticals.

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